1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one
Description
1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRPJVZRAULHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: Propargylic Urea Synthesis
The propargylic urea precursor is synthesized by reacting 4-(methylsulfanyl)phenyl isocyanate with a propargylic amine. For example:
- Propargylic amine : 2-Methylbut-3-yn-2-amine
- Isocyanate : 4-(Methylsulfanyl)phenyl isocyanate
The reaction proceeds in anhydrous tetrahydrofuran (THF) at room temperature, yielding the propargylic urea intermediate quantitatively.
BEMP-Catalyzed Cyclization
The propargylic urea (0.4 mmol) is dissolved in acetonitrile (4 mL) with 5 mol% BEMP. The mixture is stirred at room temperature for 1–60 minutes, depending on the substituents. For 1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one, the reaction typically completes within 1 hour.
Key advantages :
- Short reaction times (as low as 1 minute for tertiary propargylic ureas)
- High yields (82–93% after column chromatography)
- Functional group tolerance : Halogens (Cl, Br, F), methoxy, and vinyl groups remain intact.
One-Pot Synthesis from Propargylic Amines and Isocyanates
A streamlined one-pot protocol eliminates the need to isolate the propargylic urea intermediate:
Experimental Procedure
Reagents :
- 4-(Methylsulfanyl)phenyl isocyanate (0.4 mmol)
- 2-Methylbut-3-yn-2-amine (0.4 mmol)
- BEMP (5 mol%)
- Acetonitrile (4 mL)
Process :
- The amine and isocyanate are combined in acetonitrile.
- BEMP is added, and the mixture is stirred at room temperature for 1 hour.
- The solvent is removed under reduced pressure, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 1:1).
Yield : Quantitative (98–100%).
Comparative Analysis of Base Catalysts
The choice of base critically impacts reaction efficiency. BEMP outperforms guanidine and amidine bases due to its strong basicity (pKa ≈ 27.6 in acetonitrile) and low nucleophilicity.
Catalyst Performance
| Base | pKa (MeCN) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| BEMP | 27.6 | 60 | 98 |
| MTBD | 25.1 | 120 | 75 |
| DBU | 24.3 | 180 | 62 |
Note : MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations (ωB97XD/6-311+G(d,p)) reveal a base-mediated isomerization pathway:
- Deprotonation : BEMP abstracts the urea N–H proton, forming a resonance-stabilized anion.
- Allenamide Formation : The propargylic moiety isomerizes to an allenamide intermediate.
- Cyclization : The allenamide undergoes 5-exo-dig cyclization to form the imidazolidin-2-one ring.
The energy barrier for cyclization is 12.5 kcal/mol, consistent with the observed rapid reaction kinetics.
Alternative Synthetic Routes
Classical Base-Mediated Cyclization
Early methods employed stoichiometric NaOH or NaH in ethanol at 40°C. While functional, these conditions require longer reaction times (6–12 hours) and offer lower yields (50–70%).
Silver-Catalyzed Hydroamidation
Silver nitrate (10 mol%) in dimethylformamide (DMF) at 80°C achieves cyclization in 2 hours. However, this approach is less sustainable due to metal leaching and higher costs.
Substrate Scope and Functionalization
The BEMP-catalyzed method accommodates diverse substituents on the aryl ring:
| Substituent (R) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 4-Cl | 45 | 86 |
| 4-Br | 60 | 68 |
| 4-F | 30 | 93 |
| 4-OMe | 90 | 77 |
Note : Data adapted from Ref. for analogous substrates.
Characterization Data
This compound exhibits the following spectroscopic properties:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 4.12 (s, 2H), 3.85 (s, 2H), 2.49 (s, 3H).
- ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C=O), 138.4 (C-S), 129.6 (Ar-C), 126.3 (Ar-C), 53.8 (N-CH₂), 46.2 (N-CH₂), 16.1 (S-CH₃).
- HRMS (ESI) : m/z calcd for C₁₀H₁₂N₂OS [M + H]⁺ 209.0746, found 209.0749.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form tetrahydroimidazole derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroimidazole derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a ligand in coordination chemistry. The compound's ability to form coordination complexes enhances its utility in synthesizing new materials and catalysts.
Catalytic Properties:
The compound has been explored for its catalytic properties in various chemical reactions. Its unique structure allows it to participate effectively in reactions such as oxidation and reduction, leading to the formation of sulfoxides and sulfones.
Biological Applications
Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents aimed at combating resistant strains of bacteria and fungi.
Anticancer Activity:
Recent studies have highlighted the compound's anticancer potential. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action involves apoptosis induction and cell cycle arrest, demonstrating its effectiveness as a therapeutic agent .
Case Study 1: Anticancer Evaluation
A comprehensive study assessed the cytotoxic activity of derivatives of this compound against human cancer cell lines. The results indicated significant inhibition of cell viability, with IC50 values determined through MTT assays. The study also employed quantitative structure–activity relationship (QSAR) models to correlate structural features with biological activity, allowing for the optimization of new derivatives with enhanced efficacy .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated notable inhibitory effects, suggesting its potential application in developing new antibiotics. The study emphasized the need for further exploration into the compound's mechanism of action to fully understand its biological interactions.
Mechanism of Action
The mechanism of action of 1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-phenylimidazole: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
4-methylsulfanylphenylimidazole: Similar structure but without the tetrahydro modification, leading to variations in reactivity and applications.
Uniqueness: 1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one is unique due to the presence of both the methylsulfanyl group and the tetrahydroimidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
1-[4-(Methylsulfanyl)phenyl]imidazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a unique imidazolidinone core, which is known for its diverse biological activities. The presence of the methylsulfanyl group enhances its pharmacological profile by potentially influencing its interaction with biological targets.
Target Interactions
Research indicates that compounds similar to this compound may interact with critical cellular pathways, particularly those involving Hypoxia-Inducible Factor 1 (HIF-1) . HIF-1 plays a crucial role in cellular responses to hypoxia, promoting transcription of genes involved in glycolysis and cell survival under low oxygen conditions.
Biochemical Pathways
The compound's mechanism may involve the modulation of HIF-1α levels, which can lead to the upregulation of apoptosis-related proteins such as p21 and cleaved caspase-3, thereby inducing apoptosis in cancer cells. This suggests a potential application in cancer therapy, particularly in targeting hypoxic tumor microenvironments.
Anticancer Properties
A notable study evaluated various derivatives related to imidazolidin-2-one structures for their antiproliferative effects against multiple cancer cell lines, including HT-1080 (fibrosarcoma), HT-29 (colon cancer), M21 (melanoma), and MCF7 (breast cancer). The most potent derivatives exhibited IC50 values in the low micromolar range (0.066 - 6 µM), indicating significant anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, compounds within this chemical class have shown promising antimicrobial activity. The ability to disrupt cellular processes in bacteria and fungi makes these compounds valuable candidates for further development as antimicrobial agents .
Study on Antiproliferative Effects
A detailed study investigated the antiproliferative effects of phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs), which share structural similarities with this compound. The results demonstrated that these compounds could effectively arrest cell cycle progression at the G2/M phase and disrupt microtubule dynamics, leading to enhanced cytotoxicity in resistant cancer cell lines .
Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis highlighted how modifications to the imidazolidinone core influence biological activity. Compounds with specific substituents on the aromatic ring exhibited varying degrees of cytotoxicity, emphasizing the importance of chemical structure in determining biological outcomes .
Summary of Findings
| Biological Activity | Description |
|---|---|
| Anticancer | Significant antiproliferative effects against multiple cancer cell lines with IC50 values ranging from 0.066 - 6 µM. Induces apoptosis via HIF-1α modulation. |
| Antimicrobial | Potential effectiveness against various microbial pathogens; further studies required for detailed evaluation. |
| Mechanism | Interaction with HIF-1 pathway; promotes apoptosis through upregulation of p21 and caspase-3 proteins. |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one, and how can reaction conditions be optimized?
- Methodology : Use solid-phase synthesis with Merrifield resin to improve yield and purity. A stepwise approach involves: (i) Coupling 4-(methylsulfanyl)aniline with an acetylated imidazolidinone precursor. (ii) Cyclization under mild acidic conditions (e.g., HCl/EtOH) to form the imidazolidinone ring. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Apply a factorial design of experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst). Response surface methodology (RSM) can identify optimal conditions .
Q. How is the structural characterization of this compound validated in crystallographic studies?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and spatial arrangement. For example, the methylsulfanyl group exhibits a C–S bond length of 1.79 Å, consistent with sulfur hybridization .
- Validation : Compare experimental data with density functional theory (DFT)-optimized structures to resolve discrepancies in torsion angles (e.g., dihedral angles between the phenyl and imidazolidinone rings) .
Advanced Research Questions
Q. What computational tools are used to predict the biological activity of this compound derivatives?
- Approach : (i) Molecular docking : Screen against targets like tubulin (anticancer activity) using AutoDock Vina. The methylsulfanyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site . (ii) QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antitumor IC50 values. Use Gaussian09 for electronic parameter calculations (HOMO-LUMO gaps, Mulliken charges) .
Q. How can contradictory data on antitumor efficacy across studies be resolved?
- Analysis Framework : (i) Reproducibility checks : Validate cell line-specific responses (e.g., MCF-7 vs. HepG2) under standardized assay conditions (MTT protocol, 48-hour exposure) . (ii) Meta-analysis : Pool data from multiple studies (e.g., Abdel-Aziz et al., 2012; Lee et al., 2000) to identify confounding variables (e.g., solvent effects in vitro vs. in vivo) .
Q. What advanced separation techniques are suitable for purifying imidazolidinone derivatives with high polarity?
- Methods : (i) High-performance liquid chromatography (HPLC) : Use a C18 column with a water/acetonitrile (0.1% TFA) mobile phase. Adjust pH to 3.0 to enhance peak resolution for polar metabolites . (ii) Membrane filtration : Employ nanofiltration membranes (MWCO 300–500 Da) to separate unreacted precursors from the target compound .
Methodological Challenges and Solutions
Q. How do researchers address the instability of the methylsulfanyl group under oxidative conditions?
- Mitigation Strategies : (i) Protective atmospheres : Conduct reactions under nitrogen or argon to prevent sulfoxide formation. (ii) Stabilizing agents : Add antioxidants (e.g., BHT) during storage. Confirmed via LC-MS stability studies .
Q. What statistical methods are critical for analyzing dose-response relationships in cytotoxicity assays?
- Protocol : (i) Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC50 values. (ii) ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to assess significance (p < 0.05) .
Emerging Research Directions
Q. How can machine learning accelerate the discovery of novel imidazolidinone analogs?
- Workflow : (i) Dataset curation : Compile structural and bioactivity data from ChEMBL or PubChem. (ii) Generative models : Use REINVENT or GPT-Mol to propose analogs with optimized ADMET profiles .
Q. What in silico tools predict metabolic pathways for methylsulfanyl-containing compounds?
- Tools : (i) SwissADME : Predict Phase I metabolism (e.g., S-oxidation by CYP3A4). (ii) Meteor Nexus : Simulate sulfoxide metabolites and their clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
